3-Chloro-2-fluorobenzyl alcohol
Overview
Description
3-Chloro-2-fluorobenzyl alcohol is a compound that is part of the benzyl alcohol family, characterized by the presence of a benzene ring substituted with both chlorine and fluorine atoms on adjacent carbon atoms in the ring structure. This compound is of interest due to its potential use in various chemical syntheses and its role as an intermediate in the production of other chemical entities.
Synthesis Analysis
The synthesis of related fluorobenzyl alcohols has been explored in several studies. For instance, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives from benzylic alcohols using a fluorination reagent demonstrates the feasibility of introducing fluorine atoms into benzyl alcohol derivatives . Similarly, the resolution of α-(3-chloropropyl)-4-fluorobenzenemethanol, which is structurally related to 3-chloro-2-fluorobenzyl alcohol, through lipase-catalyzed acetylation or hydrolysis, indicates the potential for enzymatic methods in the synthesis of halogenated benzyl alcohols .
Molecular Structure Analysis
The molecular structure of halogenated benzyl alcohols can be complex, as seen in the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative. These compounds exhibit different space groups and molecular packing, influenced by the presence of halogen substituents and their interactions, such as hydrogen bonding and π-π stacking . These structural insights are relevant to understanding the molecular configuration of 3-chloro-2-fluorobenzyl alcohol.
Chemical Reactions Analysis
The reactivity of halogenated benzyl alcohols can lead to various chemical reactions. For example, the introduction of a new benzyl ether-type protecting group for alcohols, which is stable to oxidizing conditions and can be cleaved under specific conditions, showcases the chemical versatility of fluorobenzyl alcohols . Additionally, the enzymatic halogenation of allyl alcohol to produce dihalide derivatives, including a fluoroiodo-compound, highlights the potential for enzymatic catalysis in halogenation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzyl alcohols are influenced by the presence of halogen atoms. The metabolic fate of fluorobenzyl alcohols in rats, where the major metabolites detected were glycine conjugates of the corresponding benzoic acids, provides insight into the biological reactivity and potential toxicity of these compounds . The minor metabolites included N-acetylcysteinyl conjugates, suggesting the formation of reactive intermediates during metabolism. These findings are important for understanding the physical and chemical behavior of 3-chloro-2-fluorobenzyl alcohol in biological systems.
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Derivatives : 3-Chloro-2-fluorobenzyl alcohol is utilized in the synthesis of various chemical derivatives. For instance, 2-(α-fluorobenzyl)benzimidazole derivatives were prepared using a fluorination process from benzylic alcohols (Hida et al., 1995).
Oxidation Studies : This compound is also studied in oxidation reactions. Experiments on the oxidation of p-fluorobenzyl alcohol led to the formation of p-fluorobenzaldehyde and p-fluorobenzoic acid in various proportions (Conte et al., 1998).
Insecticidal Applications : Esters of 3-phenoxybenzyl alcohol and its derivatives, including those with mono-halovinyl side chains (such as chloro or fluoro), have been synthesized and found to possess moderate to high insecticidal activities (Elliott et al., 1986).
Catalysis and Synthesis Enhancement
Role in Catalysis : Aryl-alcohol oxidases use compounds like 3-chloro-2-fluorobenzyl alcohol in lignin degradation, converting them into corresponding aldehydes (Ferreira et al., 2015).
Biotransformation Studies : This alcohol is used in biotransformation studies, where it is synthesized and characterized using techniques like spectroscopy (Saharan & Joshi, 2016).
Metabolism and Interaction Studies
Metabolic Fate Studies : The metabolic fate of fluorobenzyl alcohols, including 3-chloro-2-fluorobenzyl alcohol, has been studied, revealing the formation of N-acetylcysteinyl conjugates as minor metabolites in urine (Blackledge et al., 2003).
Molecular Adsorption Studies : Controlled rate thermogravimetry of inclusion complexes of cholic acid with fluorobenzyl alcohols showed molecular adsorption on crystal surfaces, revealing insights into the release mechanism of substances (Shibakami et al., 1996).
Conformational Energy Calculations : Nuclear magnetic resonance calibration of molecular orbital calculations has been used to study the conformational energies of 2-fluorobenzyl alcohol, which is structurally similar to 3-chloro-2-fluorobenzyl alcohol (Schaefer & Parr, 1976).
Potential Therapeutic and Antimicrobial Applications
Antifouling and Antimicrobial Properties : A derivative, 3-chloro-2,5-dihydroxybenzyl alcohol, was found to inhibit larval settlement of marine organisms and exhibited strong inhibitory effects against marine bacterial species, suggesting potential as an antifoulant or antibiotic (Kwong et al., 2006).
Antioxidant Applications : A phenolic antioxidant, structurally related to 3-chloro-2-fluorobenzyl alcohol, demonstrated inhibition of oxidation in cultured human hepatocytes, indicating potential in preventing and treating liver diseases involving oxidation processes (Watanabe et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(3-chloro-2-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCVUXTVZOTMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378588 | |
Record name | 3-Chloro-2-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluorobenzyl alcohol | |
CAS RN |
261723-30-2 | |
Record name | 3-Chloro-2-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261723-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261723-30-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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